Linker Length: C2-Br vs PEG2-Br
Pomalidomide-C2-Br incorporates a short C2-alkyl chain with a terminal bromine, resulting in a molecular weight of 380.19 g/mol and 4 rotatable bonds . In contrast, Pomalidomide-PEG2-C2-Br features a diethylene glycol spacer, increasing the molecular weight to 468.3 g/mol and the rotatable bond count to 10 [1]. This structural divergence influences both the physicochemical properties and the conformational flexibility of the resulting PROTACs. While the C2-Br linker offers a more rigid, hydrophobic spacer, the PEG2-Br linker provides enhanced aqueous solubility (predicted XLogP3 ~1.3 for PEG2-Br [1] vs. higher for C2-Br) but at the cost of increased molecular weight and potential entropic penalties during ternary complex formation [2].
| Evidence Dimension | Linker Length (Heavy Atoms) and Physicochemical Properties |
|---|---|
| Target Compound Data | Pomalidomide-C2-Br: MW 380.19 g/mol; 4 rotatable bonds; C15H14BrN3O4 |
| Comparator Or Baseline | Pomalidomide-PEG2-C2-Br: MW 468.3 g/mol; 10 rotatable bonds; C19H22BrN3O6 |
| Quantified Difference | ΔMW = -88.11 g/mol (-18.8%); ΔRotatable Bonds = -6 (-60%) |
| Conditions | PubChem computed properties based on standard molecular structure [1] |
Why This Matters
The lower molecular weight and reduced rotatable bond count of Pomalidomide-C2-Br may enhance cellular permeability and reduce entropic penalties associated with ternary complex formation, a critical parameter for achieving low-nanomolar DC₅₀ values in PROTAC development [2].
- [1] PubChem. Pomalidomide-PEG2-C2-Br (CID 155292397). Computed Properties: Molecular Weight, Rotatable Bond Count, XLogP3. View Source
- [2] BOC Sciences. Custom Pomalidomide Linkers for Targeted Protein Degradation: What Researchers Need to Know. View Source
